

# Application Notes and Protocols: Synthesis and Evaluation of PD 173955 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | PD 173955 analog 1 |           |
| Cat. No.:            | B2956238           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

PD 173955 is a potent, ATP-competitive inhibitor of the Abl and Src family of non-receptor tyrosine kinases. These kinases are implicated in various cellular processes, including cell growth, proliferation, and differentiation. Dysregulation of Abl and Src kinase activity is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML), where the Bcr-Abl fusion protein exhibits constitutive kinase activity. More recently, analogs of PD 173955 have been investigated for their potential role in neurodegenerative diseases, specifically for their ability to modulate the processing of the amyloid precursor protein (APP), a key event in Alzheimer's disease pathology.

This document provides detailed protocols for the synthesis of a representative PD 173955 analog. It also includes summaries of their biological activities and diagrams of the key signaling pathways they modulate.

### **Data Presentation**

# Table 1: In Vitro Kinase and Cell Growth Inhibition by PD 173955 and Analogs



| Compound               | Target<br>Kinase | IC50 (nM)                     | Cell Line                  | Cell Growth<br>IC50 (nM) | Citation |
|------------------------|------------------|-------------------------------|----------------------------|--------------------------|----------|
| PD 173955              | Bcr-Abl          | 1-2                           | Bcr-Abl-<br>positive cells | 2-35                     | [1]      |
| Src                    | 22               | MDA-MB-468                    | 500                        |                          |          |
| c-Kit                  | ~25              | M07e                          | 40                         | [1]                      |          |
| PD 180970              | Bcr-Abl          | -                             | K562                       | -                        | [1]      |
| Analog 3a<br>(DV2-103) | Abl/Src          | Inactive                      | N2a695                     | -                        |          |
| Analog 3m              | Abl/Src          | Weakly<br>active/Inactiv<br>e | N2a695                     | -                        |          |
| Analog 5b              | Abl/Src          | Weakly<br>active/Inactiv<br>e | N2a695                     | -                        |          |
| Analog 5c              | Abl/Src          | Weakly<br>active/Inactiv<br>e | N2a695                     | -                        |          |
| Analog 5f              | Abl/Src          | Weakly<br>active/Inactiv<br>e | N2a695                     | -                        |          |

Note: IC50 values can vary depending on the specific assay conditions.

## **Experimental Protocols**

Synthesis of a Representative PD 173955 Analog: N-(2,6-dichlorophenyl)-5-(4-methylpiperazin-1-yl)-2-(methylthio)pyrimidin-4-amine

## Methodological & Application





This protocol describes a multi-step synthesis of a PD 173955 analog, which involves the construction of the core pyrido[2,3-d]pyrimidine scaffold followed by functionalization.

#### Materials:

- 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
- 2,6-Dichloroaniline
- N-Methylpiperazine
- Sodium triacetoxyborohydride (STAB)
- Palladium(II) acetate (Pd(OAc)2)
- 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide (NaOtBu)
- Toluene, Anhydrous
- Dichloromethane (DCM), Anhydrous
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated aqueous sodium bicarbonate (NaHCO3)
- Brine
- Anhydrous magnesium sulfate (MgSO4)
- Silica gel for column chromatography

#### Procedure:



#### Step 1: Synthesis of N-((2-(methylthio)pyrimidin-5-yl)methyl)-2,6-dichloroaniline

- To a stirred solution of 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq) in anhydrous DCM at room temperature, add 2,6-dichloroaniline (1.1 eq).
- Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
- Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.
- Separate the organic layer, and extract the aqueous layer with DCM (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., gradient elution with 20-50% EtOAc in hexanes) to afford the desired product.

Step 2: Synthesis of N-(2,6-dichlorophenyl)-5-(4-methylpiperazin-1-yl)-2-(methylthio)pyrimidin-4-amine

- To a flame-dried Schlenk flask, add N-((2-(methylthio)pyrimidin-5-yl)methyl)-2,6-dichloroaniline (1.0 eq), Pd(OAc)2 (0.05 eq), and XPhos (0.10 eq).
- Evacuate and backfill the flask with argon or nitrogen three times.
- Add anhydrous toluene, followed by N-methylpiperazine (1.2 eq) and sodium tert-butoxide (1.4 eq).
- Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
- After completion, cool the reaction to room temperature and dilute with EtOAc.
- Filter the mixture through a pad of Celite®, washing with EtOAc.



- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., gradient elution with 0-10% MeOH in DCM) to yield the final product.

#### Characterization:

The final product should be characterized by standard analytical techniques, such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry, to confirm its identity and purity.

# Signaling Pathways and Experimental Workflows Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein possesses constitutively active tyrosine kinase activity, leading to the activation of multiple downstream signaling pathways that drive cell proliferation and survival in Chronic Myeloid Leukemia. PD 173955 and its kinase-active analogs directly inhibit the kinase activity of Bcr-Abl.





Click to download full resolution via product page

Caption: Bcr-Abl signaling pathway and inhibition by PD 173955 analogs.



## **Src Kinase Signaling Pathway**

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, and proliferation. Its aberrant activation is associated with cancer progression and metastasis. PD 173955 is also a potent inhibitor of Src kinase.



Click to download full resolution via product page

Caption: Src kinase signaling pathway and its inhibition.

## **Amyloid Precursor Protein (APP) Processing Pathway**

In the context of Alzheimer's disease, the amyloidogenic processing of APP by  $\beta$ -secretase (BACE1) and  $\gamma$ -secretase leads to the production of amyloid- $\beta$  (A $\beta$ ) peptides. Certain kinase-inactive analogs of PD 173955 have been shown to reduce A $\beta$  production by modulating BACE1 activity.





Click to download full resolution via product page

Caption: Amyloidogenic processing of APP and modulation by PD 173955 analogs.

## **General Synthesis Workflow**

The synthesis of the described PD 173955 analog follows a logical workflow, beginning with commercially available starting materials and proceeding through key transformations to the final product.





Click to download full resolution via product page

Caption: General workflow for the synthesis of a PD 173955 analog.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Medicinal chemistry perspective of pyrido[2,3- d]pyrimidines as anticancer agents RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis and Evaluation of PD 173955 Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2956238#pd-173955-analog-1-synthesis-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com